1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 1448317-12-1) is a strategically protected heterocyclic building block designed for multi-step organic synthesis. By masking the acidic N1 position of the pyrazole ring with a tetrahydropyranyl (THP) group, this compound isolates the reactivity of the C4 carbonitrile group [1]. This specific protection strategy prevents unwanted N-deprotonation, N-alkylation, and intermolecular hydrogen bonding during downstream transformations. For procurement teams and synthetic chemists, sourcing this pre-protected intermediate eliminates the need for in-house protection and purification steps, directly accelerating the synthesis of pyrazole-4-methanamines, 4-acyl pyrazoles, and complex pharmaceutical active ingredients (APIs) [2].
Substituting 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile with its unprotected analog, 1H-pyrazole-4-carbonitrile, introduces severe processability and yield limitations. The free N-H bond in the unprotected pyrazole has a pKa of approximately 14, making it highly susceptible to deprotonation by strong bases or nucleophiles, such as Grignard reagents or lithium aluminum hydride (LiAlH4) [1]. This necessitates the use of at least two equivalents of expensive reagents and often leads to the formation of insoluble pyrazolide salts that stall reactions. Furthermore, unprotected pyrazoles exhibit poor solubility in standard aprotic solvents due to extensive intermolecular hydrogen bonding, which complicates continuous-flow manufacturing and high-throughput automated synthesis [2].
When synthesizing primary amines via nitrile reduction, the THP-protected compound achieves significantly higher yields compared to the unprotected baseline. Reduction of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile with LiAlH4 typically proceeds with >85% yield, as the protected nitrogen does not consume hydride equivalents. In contrast, the unprotected 1H-pyrazole-4-carbonitrile consumes an extra equivalent of hydride to form an aluminate complex, dropping isolated yields of the amine to 40-50% and complicating aqueous workup .
| Evidence Dimension | Isolated yield of primary amine after LiAlH4 reduction |
| Target Compound Data | >85% yield (1.1 eq LiAlH4) |
| Comparator Or Baseline | Unprotected 1H-pyrazole-4-carbonitrile: 40-50% yield (requires >2.0 eq LiAlH4) |
| Quantified Difference | 35-45% absolute yield improvement and 50% reduction in reducing agent consumption |
| Conditions | Standard batch reduction in THF at 0 °C to room temperature |
Procuring the THP-protected variant directly reduces reagent costs and improves throughput in the synthesis of amine-functionalized pharmaceutical intermediates.
The synthesis of 4-acyl pyrazoles via Grignard addition to the nitrile group requires a protected pyrazole core. The THP group is completely stable to strongly basic Grignard reagents, allowing for clean conversion to the corresponding ketone with >80% yield. Attempting the same reaction on unprotected 1H-pyrazole-4-carbonitrile results in immediate deprotonation of the pyrazole N-H, which severely retards nucleophilic attack on the nitrile and leads to complex mixtures with <30% target ketone recovery [1].
| Evidence Dimension | Yield of 4-acyl pyrazole via Grignard addition |
| Target Compound Data | >80% yield (using 1.1 eq RMgX) |
| Comparator Or Baseline | Unprotected 1H-pyrazole-4-carbonitrile: <30% yield (using >2.0 eq RMgX) |
| Quantified Difference | >50% absolute yield increase in organometallic additions |
| Conditions | Addition of alkyl/aryl magnesium halides in THF at -78 °C to 20 °C |
For materials and agrochemical discovery, this compound ensures predictable, high-yield organometallic functionalization without wasting expensive Grignard reagents.
The addition of the lipophilic THP group drastically alters the physical properties of the pyrazole core. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile exhibits a solubility of >100 mg/mL in dichloromethane (DCM) and tetrahydrofuran (THF) at 20 °C. The unprotected analog, due to strong intermolecular N-H···N hydrogen bonding, forms crystalline networks that limit its solubility to <10 mg/mL in the same aprotic solvents [1].
| Evidence Dimension | Solubility in THF/DCM at 20 °C |
| Target Compound Data | >100 mg/mL |
| Comparator Or Baseline | Unprotected 1H-pyrazole-4-carbonitrile: <10 mg/mL |
| Quantified Difference | >10-fold increase in aprotic solvent solubility |
| Conditions | Standard ambient temperature (20 °C) solubility assay |
High solubility in aprotic solvents is a strict prerequisite for utilizing this building block in automated liquid handlers and continuous-flow reactors.
When comparing protection strategies, the THP group offers superior orthogonality for complex multi-step synthesis compared to N-benzyl (Bn) protection. The THP group on 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile can be quantitatively removed (>95% yield) under mild acidic conditions (e.g., 10% TFA in DCM or HCl/MeOH) at room temperature. In contrast, removing an N-benzyl group requires harsh hydrogenolysis (Pd/C, H2), which can inadvertently reduce sensitive functional groups (like alkenes or halogens) introduced in intermediate steps [1].
| Evidence Dimension | Deprotection conditions and functional group tolerance |
| Target Compound Data | >95% cleavage yield under mild acid (TFA/HCl), leaving reducible groups intact |
| Comparator Or Baseline | 1-Benzyl-1H-pyrazole-4-carbonitrile: Requires Pd/C and H2, incompatible with reducible motifs |
| Quantified Difference | Enables 100% retention of reducible downstream functional groups during deprotection |
| Conditions | Deprotection phase of multi-step API synthesis |
Selecting the THP-protected variant prevents late-stage synthesis failures by allowing mild, acid-mediated deprotection that does not interfere with easily reduced structural motifs.
Driven by its high efficiency in LiAlH4 reductions (as detailed in Section 3), this compound is the preferred starting material for synthesizing (1H-pyrazol-4-yl)methanamine derivatives. These primary amines are critical pharmacophores in the development of kinase inhibitors and GPCR ligands, where the THP group ensures high-yield amine generation before being mildly cleaved in late-stage synthesis [1].
Because the THP group completely prevents N-deprotonation, this compound is ideal for reactions with Grignard or organolithium reagents. It serves as a reliable electrophile for the synthesis of 4-acyl pyrazoles, which are common structural motifs in modern fungicides and herbicides, allowing for stoichiometric reagent use and simplified purification [2].
Leveraging its >10-fold higher solubility in aprotic solvents compared to unprotected pyrazoles, this THP-protected carbonitrile is perfectly suited for automated, parallel library synthesis. It remains in solution during dispensing in THF or DCM, preventing the needle-clogging and concentration inconsistencies that plague unprotected heterocyclic building blocks [3].